![molecular formula C17H20N2O B187678 4-tert-butyl-N-(pyridin-4-ylmethyl)benzamide CAS No. 80819-00-7](/img/structure/B187678.png)
4-tert-butyl-N-(pyridin-4-ylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-butyl-N-(pyridin-4-ylmethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-tert-butyl-N-(pyridin-4-ylmethyl)benzamide involves its interaction with specific target molecules such as enzymes and receptors. It has been found to bind to the active site of enzymes and inhibit their activity, leading to a decrease in the production of certain metabolites. It also acts as an antagonist of certain receptors, blocking their activation and preventing the downstream signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-tert-butyl-N-(pyridin-4-ylmethyl)benzamide are dependent on the specific target molecules it interacts with. It has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects in various in vitro and in vivo models. It has also been shown to modulate the activity of certain neurotransmitters, leading to changes in behavior and cognition.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-tert-butyl-N-(pyridin-4-ylmethyl)benzamide in lab experiments is its potent inhibitory activity against specific target molecules. This makes it a valuable tool for studying the biochemical and physiological effects of these molecules. However, one limitation is that its effects may be specific to certain target molecules, and may not be representative of the broader biological system.
Zukünftige Richtungen
There are several future directions for research on 4-tert-butyl-N-(pyridin-4-ylmethyl)benzamide. One area of interest is its potential applications in drug discovery and development, particularly in the development of new anti-inflammatory and anti-cancer drugs. Additionally, further research is needed to elucidate its mechanism of action and its effects on different biological systems. Finally, there is a need for more studies on the safety and toxicity of 4-tert-butyl-N-(pyridin-4-ylmethyl)benzamide, particularly in the context of its potential use as a therapeutic agent.
Synthesemethoden
The synthesis of 4-tert-butyl-N-(pyridin-4-ylmethyl)benzamide involves the reaction between 4-pyridinemethanol and 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine. The reaction yields the desired product, which can be purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
4-tert-butyl-N-(pyridin-4-ylmethyl)benzamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit potent inhibitory activity against certain enzymes and receptors, making it a promising candidate for drug discovery and development.
Eigenschaften
CAS-Nummer |
80819-00-7 |
---|---|
Produktname |
4-tert-butyl-N-(pyridin-4-ylmethyl)benzamide |
Molekularformel |
C17H20N2O |
Molekulargewicht |
268.35 g/mol |
IUPAC-Name |
4-tert-butyl-N-(pyridin-4-ylmethyl)benzamide |
InChI |
InChI=1S/C17H20N2O/c1-17(2,3)15-6-4-14(5-7-15)16(20)19-12-13-8-10-18-11-9-13/h4-11H,12H2,1-3H3,(H,19,20) |
InChI-Schlüssel |
CWNOFWJFSKTFPK-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=CC=NC=C2 |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.